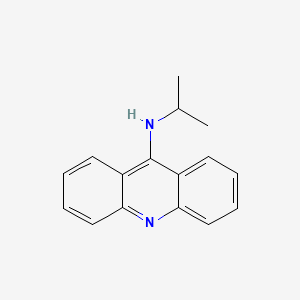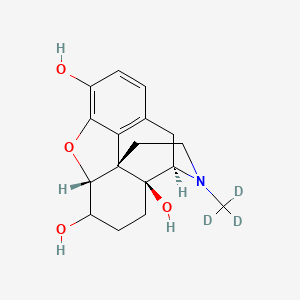
Bis(2,4,6-trimethylpyridine)silver(i)hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is a chemical compound with the molecular formula C16H22AgF6N2P and a molecular weight of 495.19 g/mol . This compound is known for its unique properties and applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The reaction is carried out in distilled water, and the resulting product is filtered, washed, and dried under high vacuum . The detailed steps are as follows:
- Dissolve 100 g of silver nitrate and 109.3 g of potassium hexafluorophosphate in 1 L of distilled water.
- Add 221 mL of 2,4,6-trimethylpyridine over 10 minutes while stirring.
- A white solid forms, which is then filtered, washed with water, and dried in a desiccator under high vacuum over phosphorus pentoxide for one week .
Analyse Chemischer Reaktionen
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where one ligand is replaced by another.
Electrophilic Halogenation: It is used in specific electrophilic halogenations, such as the preparation of iodine and bromine derivatives.
Common reagents used in these reactions include iodine, bromine, and methylene chloride. The major products formed from these reactions are silver iodide and silver bromide .
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in halogenation reactions.
Biology and Medicine:
Industry: It is used in the production of other silver-based compounds and materials.
Wirkmechanismus
The mechanism of action of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate involves its ability to act as a source of silver ions (Ag+). These silver ions can interact with various molecular targets, including proteins and nucleic acids, leading to their inactivation. The hexafluorophosphate anion (PF6-) helps stabilize the silver ion in solution .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can be compared with other similar compounds, such as:
Silver hexafluoroantimonate (V): Another silver-based compound with similar applications in organic synthesis.
Silver tetrafluoroborate: Used in similar halogenation reactions.
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate: Used for specific electrophilic iodination reactions.
These compounds share similar properties and applications but differ in their specific reactivity and the nature of the anions involved.
Eigenschaften
Molekularformel |
C16H22AgF6N2P |
|---|---|
Molekulargewicht |
495.19 g/mol |
IUPAC-Name |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;+1;-1 |
InChI-Schlüssel |
XONPDOJDPLFKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)



![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)
![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)

